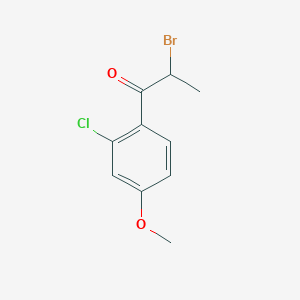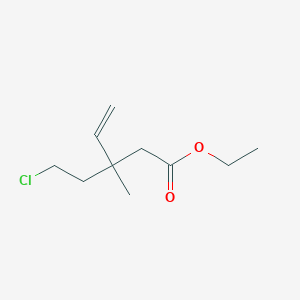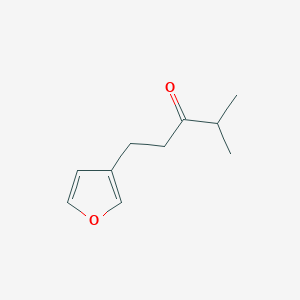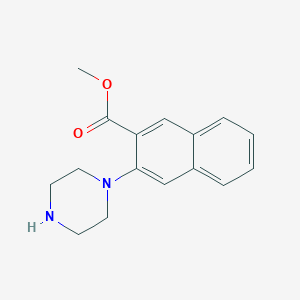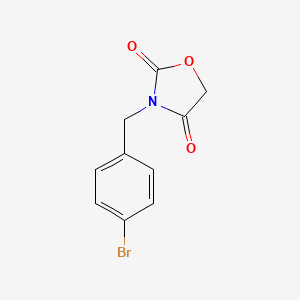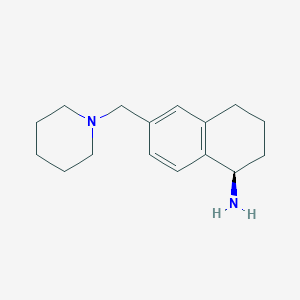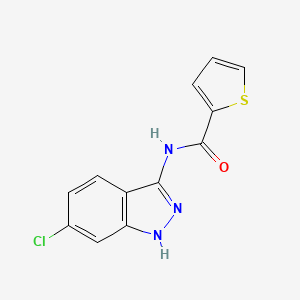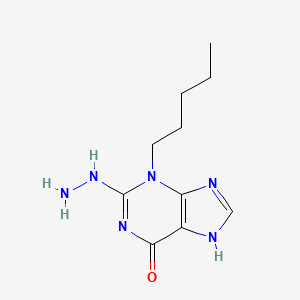
(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pentyl side chain and a hydrazone functional group. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE typically involves the condensation of a purine derivative with a hydrazine compound. One common method involves the reaction of 3-pentyl-3,7-dihydro-1H-purine-2,6-dione with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also include additional purification steps such as column chromatography or crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol.
Scientific Research Applications
(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, known for its mild stimulant effects.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness
(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE is unique due to its specific structure, which includes a pentyl side chain and a hydrazone group. This structural uniqueness may confer distinct biological activities and potential therapeutic applications that are not observed with other purine derivatives.
Properties
Molecular Formula |
C10H16N6O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-hydrazinyl-3-pentyl-7H-purin-6-one |
InChI |
InChI=1S/C10H16N6O/c1-2-3-4-5-16-8-7(12-6-13-8)9(17)14-10(16)15-11/h6H,2-5,11H2,1H3,(H,12,13)(H,14,15,17) |
InChI Key |
UCRCNIWHZYYWRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C(=O)N=C1NN)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


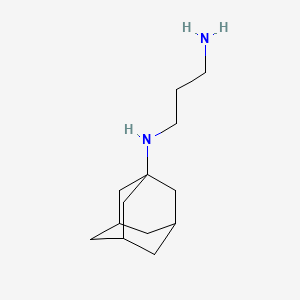


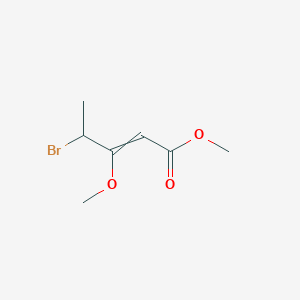
![1-[(6-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B8624395.png)
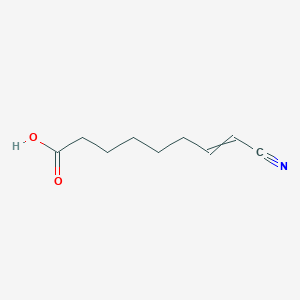
![Methyl 5-{2-[(oxomethylidene)sulfamoyl]phenyl}furan-2-carboxylate](/img/structure/B8624400.png)
